molecular formula C14H18ClFN2O2 B5492434 2-chloro-4-fluoro-N-[3-(morpholin-4-yl)propyl]benzamide

2-chloro-4-fluoro-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B5492434
M. Wt: 300.75 g/mol
InChI Key: RMSGLYAOLNFNCY-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[3-(morpholin-4-yl)propyl]benzamide is a synthetic organic compound with the molecular formula C14H18ClFN2O2. It is characterized by the presence of a chloro and fluoro substituent on the benzamide ring, along with a morpholine ring attached via a propyl chain.

Preparation Methods

The synthesis of 2-chloro-4-fluoro-N-[3-(morpholin-4-yl)propyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluorobenzoyl chloride and 3-(morpholin-4-yl)propylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere of nitrogen or argon.

    Synthetic Route: The 2-chloro-4-fluorobenzoyl chloride is reacted with 3-(morpholin-4-yl)propylamine in the presence of a base such as triethylamine or pyridine to form the desired benzamide compound.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound

Chemical Reactions Analysis

2-chloro-4-fluoro-N-[3-(morpholin-4-yl)propyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-4-fluoro-N-[3-(morpholin-4-yl)propyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the benzamide ring enhance its binding affinity to these targets, while the morpholine ring provides additional interactions that stabilize the compound-target complex. This results in the modulation of specific biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

2-chloro-4-fluoro-N-[3-(morpholin-4-yl)propyl]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-4-fluoro-N-(3-morpholin-4-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O2/c15-13-10-11(16)2-3-12(13)14(19)17-4-1-5-18-6-8-20-9-7-18/h2-3,10H,1,4-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSGLYAOLNFNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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